molecular formula C24H20BrNO2S B11271815 5-(3-bromophenyl)-3-hydroxy-1-[4-(methylsulfanyl)benzyl]-4-phenyl-1,5-dihydro-2H-pyrrol-2-one

5-(3-bromophenyl)-3-hydroxy-1-[4-(methylsulfanyl)benzyl]-4-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11271815
M. Wt: 466.4 g/mol
InChI Key: QERWZWKZVNDIRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-BROMOPHENYL)-3-HYDROXY-1-{[4-(METHYLSULFANYL)PHENYL]METHYL}-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes bromophenyl, hydroxy, methylsulfanylphenyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-BROMOPHENYL)-3-HYDROXY-1-{[4-(METHYLSULFANYL)PHENYL]METHYL}-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, including the formation of the pyrrol-2-one ring and the introduction of the various substituents. Common synthetic routes may involve:

    Formation of the Pyrrol-2-one Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Bromophenyl Group: This step may involve bromination reactions using reagents like bromine or N-bromosuccinimide (NBS).

    Addition of Hydroxy Group: Hydroxylation reactions using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

    Attachment of Methylsulfanylphenyl Group: This can be done through nucleophilic substitution reactions using thiol reagents.

    Incorporation of Phenyl Group: This step may involve coupling reactions such as Suzuki-Miyaura coupling using palladium catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methylsulfanyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the bromophenyl group, converting it to a phenyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the bromophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

    Oxidation Products: Oxidized derivatives with ketone or sulfone groups.

    Reduction Products: Reduced derivatives with phenyl groups.

    Substitution Products: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of complex molecules and materials.

Biology

In biological research, the compound may be used as a probe to study enzyme interactions and cellular pathways.

Medicine

Industry

In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-BROMOPHENYL)-3-HYDROXY-1-{[4-(METHYLSULFANYL)PHENYL]METHYL}-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Modulating Receptors: Interacting with cellular receptors to alter signaling pathways.

    Pathway Involvement: Participating in biochemical pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    5-(3-BROMOPHENYL)-3-HYDROXY-1-{[4-(METHYLSULFANYL)PHENYL]METHYL}-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE: shares similarities with other pyrrol-2-one derivatives and compounds containing bromophenyl, hydroxy, and methylsulfanyl groups.

Uniqueness

    Structural Complexity: The unique combination of substituents in this compound provides distinct chemical and biological properties.

    Versatility: The compound’s ability to undergo various chemical reactions makes it a versatile building block in synthesis.

Properties

Molecular Formula

C24H20BrNO2S

Molecular Weight

466.4 g/mol

IUPAC Name

2-(3-bromophenyl)-4-hydroxy-1-[(4-methylsulfanylphenyl)methyl]-3-phenyl-2H-pyrrol-5-one

InChI

InChI=1S/C24H20BrNO2S/c1-29-20-12-10-16(11-13-20)15-26-22(18-8-5-9-19(25)14-18)21(23(27)24(26)28)17-6-3-2-4-7-17/h2-14,22,27H,15H2,1H3

InChI Key

QERWZWKZVNDIRU-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)CN2C(C(=C(C2=O)O)C3=CC=CC=C3)C4=CC(=CC=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.